Decahydro-isoquinoline-1-carboxylic acid
Description
Decahydro-isoquinoline-1-carboxylic acid, a derivative of isoquinoline, is a compound of interest in various fields, including medicinal chemistry. This compound is part of a larger family of isoquinoline derivatives, which have been extensively studied for their diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves complex chemical reactions. For example, the synthesis of epimeric cis-decahydroquinoline-5-carboxylic acids involves intramolecular [4 + 2] cycloaddition reactions, as described by Witiak et al. (1981) (Witiak, Tomita, Patch, & Enna, 1981). Additionally, Kamlah et al. (2016) discuss a novel approach to synthesize 1-substituted isoquinolines, highlighting the diverse methodologies employed in this area (Kamlah, Lirk, & Bracher, 2016).
Molecular Structure Analysis
Isoquinoline derivatives like Decahydro-isoquinoline-1-carboxylic acid have intriguing molecular structures. R. Kanimozhi et al. (2020) conducted a comprehensive study of the molecular structure, including vibrational modes and electronic properties, of isoquinoline–1–carboxylic acid and its derivatives (Kanimozhi, Arjunan, & Mohan, 2020).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions. For instance, Sánchez-Sánchez et al. (2004) reported the electrochemical reduction of 1-isoquinolinecarboxylic acid, demonstrating the reactivity of these compounds under different conditions (Sánchez-Sánchez, Expósito, Batanero, Montiel, Barba, & Aldaz, 2004).
Physical Properties Analysis
Understanding the physical properties of Decahydro-isoquinoline-1-carboxylic acid involves examining factors like solubility, melting point, and molecular geometry. The physical properties are closely related to its molecular structure and are crucial for determining its applications in different fields.
Chemical Properties Analysis
The chemical properties of Decahydro-isoquinoline-1-carboxylic acid include reactivity with other chemicals, stability under various conditions, and potential for forming derivatives. Research by Rouchet et al. (2015) on decarboxylative cross-coupling of carboxy isoquinoline N-oxides provides insights into the chemical behavior of similar compounds (Rouchet, Schneider, Fruit, & Hoarau, 2015).
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWUWTAURHNLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCNC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411890 | |
Record name | Decahydro-isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-isoquinoline-1-carboxylic acid | |
CAS RN |
169390-26-5 | |
Record name | Decahydro-isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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